molecular formula C7H14ClNO3 B14029285 (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride

Katalognummer: B14029285
Molekulargewicht: 195.64 g/mol
InChI-Schlüssel: JNCOHYQEBRIXAK-PQAGPIFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride is a chemical compound that features a tetrahydrofuran ring attached to an amino acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone .

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydrofuran: A simpler compound with a similar ring structure but lacking the amino acid moiety.

    Amino acids: Compounds with similar amino acid backbones but different side chains.

Uniqueness

The uniqueness of (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride lies in its combination of a tetrahydrofuran ring with an amino acid backbone, providing unique structural and functional properties that are not found in simpler compounds .

Eigenschaften

Molekularformel

C7H14ClNO3

Molekulargewicht

195.64 g/mol

IUPAC-Name

(2S)-2-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5?,6-;/m0./s1

InChI-Schlüssel

JNCOHYQEBRIXAK-PQAGPIFVSA-N

Isomerische SMILES

C1COCC1C[C@@H](C(=O)O)N.Cl

Kanonische SMILES

C1COCC1CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.